3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C13H15ClFN |
|---|---|
Molecular Weight |
239.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H15ClFN/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11/h1-4,11-12,16H,5-8H2 |
InChI Key |
ABMKJTHWFVXSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
Research has shown that the bicyclic scaffold can be formed by:
Enantioselective cyclization of acyclic precursors: Starting from linear molecules bearing stereochemical centers, cyclization reactions under chiral catalysis or chiral auxiliary control produce the bicyclic core with high stereoselectivity.
Desymmetrization of tropinone derivatives: Achiral tropinone or its analogs undergo selective transformations that break symmetry, yielding enantiomerically enriched bicyclic amines.
These approaches are supported by recent reviews emphasizing their effectiveness in constructing tropane alkaloid cores with desired stereochemistry.
Suzuki Coupling for 4-Chlorophenyl Substitution
Preparation of enol triflate intermediates: The bicyclic ketone or related intermediates are converted into enol triflates, which serve as electrophilic partners in cross-coupling.
Palladium-catalyzed Suzuki coupling: Reaction of the enol triflate with 4-chlorophenylboronic acid in the presence of palladium catalysts and bases yields the 3-(4-chlorophenyl) substituted bicyclic intermediate.
Reaction conditions: Typical solvents include acetonitrile or tetrahydrofuran, with bases such as potassium carbonate, under inert atmosphere and controlled temperature to optimize yield and selectivity.
Fluorination at the 3-Position
Nucleophilic fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents, the hydroxyl or leaving group at the 3-position is replaced by fluorine.
Electrophilic fluorination: Alternative methods employ electrophilic fluorine sources to introduce fluorine with stereochemical control.
Stereochemical considerations: The fluorination step is critical for maintaining the desired stereochemistry at the 3-position, which influences biological activity.
Final Steps and Purification
Conversion to hydrochloride salt: The free base 3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is treated with hydrochloric acid to form the hydrochloride salt, improving compound stability and solubility.
Purification: Techniques such as recrystallization, chromatography, and crystallization from solvents like ethyl acetate/heptane are employed to achieve high purity suitable for biological testing.
Summary Table of Preparation Steps
Research Findings and Notes on Synthesis
The stereochemistry of the bicyclic core and the position of the fluorine and chlorophenyl substituents are crucial for the compound's biological activity, particularly dopamine receptor binding.
The Suzuki coupling step allows for the introduction of various aryl groups, with yields depending on the substitution pattern and reaction conditions.
Fluorination methods must be carefully controlled to avoid racemization or side reactions; stereoselective fluorination enhances the pharmacological profile of the compound.
The hydrochloride salt form is preferred for stability and handling in research applications.
Similar synthetic strategies have been employed for related bicyclic amine derivatives, confirming the robustness of these methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution reactions), oxidizing agents (for oxidation reactions), and reducing agents (for reduction reactions). The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in the treatment of various medical conditions, including neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profile of 3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane can be contextualized by comparing it to analogs with modifications in substituents, stereochemistry, or bicyclic frameworks. Below is a detailed analysis:
Structural Modifications at Position 3
- This modification decreases DAT affinity compared to fluorinated analogs, as seen in studies on dopamine reuptake inhibitors .
- 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane (WIN35,428) :
Substituting chlorine with fluorine at the phenyl ring enhances metabolic stability due to fluorine’s electronegativity and smaller atomic radius. WIN35,428 is a high-affinity DAT ligand used in neuroimaging, demonstrating that halogen choice impacts target selectivity .
Modifications at the 2-Position
- RTI-336 (3-(4-Chlorophenyl)-8-methyl-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane) :
The addition of a 3-(4-methylphenyl)isoxazole group at the 2β-position enhances DAT selectivity and reduces off-target effects (e.g., serotonin transporter inhibition). RTI-336, currently in clinical trials for cocaine addiction, highlights the importance of substituents at the 2-position for optimizing therapeutic profiles .
Functional Group Additions
- 8-Azabicyclo[3.2.1]octan-3-yl Propanamides (Compounds 47 and 48) :
These derivatives incorporate a 3-(4-chlorophenyl)propanamide chain, shifting activity toward vasopressin V1A receptor antagonism (Ki < 10 nM). The propanamide moiety introduces hydrogen-bonding interactions critical for V1A binding, a divergence from the parent compound’s DAT/SERT activity .
Nitrogen Substitution
- 8-Methyl-8-azabicyclo[3.2.1]octane Derivatives :
Methylation of the nitrogen (e.g., in RTI-336) increases metabolic stability and reduces hERG channel liability, a common cause of cardiotoxicity in tropane derivatives .
Stereochemical Variations
- (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: The ester group at the 2-position improves oral bioavailability compared to non-esterified analogs. Stereochemistry (exo vs. endo) further influences receptor binding; exo configurations typically show higher DAT affinity .
Table 1: Key Structural and Pharmacological Comparisons
Biological Activity
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the tropane alkaloid family, characterized by its unique azabicyclo structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and inflammatory disorders.
- Molecular Formula : C13H15ClFN
- Molecular Weight : 165.64 g/mol
- Structure : The compound features a fluorine atom and a chlorophenyl group, which may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including:
- Anticholinergic Effects : These compounds may interact with acetylcholine receptors, which is crucial for treating various neurological conditions.
- Vasopressin V(1A) Receptor Antagonism : Studies have shown that derivatives of this compound can act as selective antagonists for the vasopressin V(1A) receptor, which is involved in regulating blood pressure and fluid balance .
1. Vasopressin V(1A) Receptor Antagonists
A study identified a series of 8-azabicyclo[3.2.1]octan-3-yl derivatives as potent antagonists of the vasopressin V(1A) receptor. Among these, compounds with the chlorophenyl substituent demonstrated high affinity and selectivity, indicating their potential for developing therapeutic agents for conditions like hypertension .
2. N-acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
Another investigation focused on azabicyclo[3.2.1]octane derivatives as inhibitors of NAAA, an enzyme linked to inflammatory responses. The study reported a lead compound with an IC50 value of 0.042 μM, showcasing its potential in managing inflammation by preserving endogenous palmitoylethanolamide (PEA) levels .
Interaction Studies
Understanding how 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane interacts with biological targets is essential for elucidating its pharmacological mechanisms:
- Binding Affinity : The presence of the chlorophenyl and fluorine groups enhances binding affinity to specific receptors, which could lead to improved therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications at the para position of the phenyl ring significantly affect biological activity, emphasizing the importance of molecular structure in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Basic structure without halogen substituents |
| 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Bicyclic with oxygen | Contains an oxygen atom instead of nitrogen |
| 3-Hydroxy-8-azabicyclo[3.2.1]octane | Hydroxy derivative | Hydroxyl group may enhance solubility and reactivity |
| 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Bicyclic with different ring size | Varies in ring size leading to different properties |
This table highlights the structural diversity within bicyclic systems and their implications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
